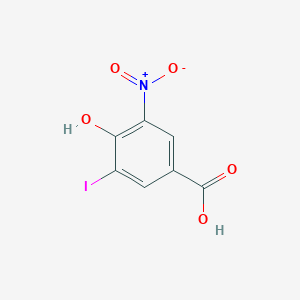

4-Hydroxy-3-iodo-5-nitrobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Hydroxy-3-iodo-5-nitrobenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H4INO5 and its molecular weight is 309.01 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anthelmintic Activity

One of the most notable applications of 4-hydroxy-3-iodo-5-nitrobenzoic acid is its effectiveness as an anthelmintic agent . Research indicates that this compound exhibits potent activity against parasitic nematodes and trematodes, particularly those affecting livestock:

- Target Species : Effective against Haemonchus contortus (a nematode) and Fasciola hepatica (a trematode).

- Dosage and Administration : Studies suggest effective dosages ranging from 0.005 g to 0.1 g per kg of animal body weight, administered orally or parenterally .

The mechanism of action involves disrupting the metabolic processes of the parasites, leading to their death without significant toxicity to the host animals .

Potential in Pharmaceutical Development

The compound's unique chemical structure makes it a candidate for further development into pharmaceutical agents:

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity, making them suitable for developing new antibiotics or antifungal agents .

- Anticancer Research : Its biological activity has prompted investigations into its potential as an anticancer agent, particularly in targeting specific cancer cell lines .

Chemical Research and Synthesis

In chemical research, this compound serves as an important intermediate in synthesizing other complex molecules:

- Synthesis Pathways : It can be synthesized through nitration processes involving p-cyanophenol, followed by iodination reactions .

- Use in Organic Chemistry : The compound is utilized in various organic reactions due to its reactive functional groups, facilitating further chemical transformations .

Case Study 1: Veterinary Application

A study conducted on the efficacy of this compound in treating gastrointestinal helminth infections in sheep demonstrated significant reductions in parasite load after treatment. The study highlighted:

- Methodology : Sheep were administered the compound at varying dosages.

- Results : A marked decrease in fecal egg counts was observed, indicating successful treatment of infections caused by Haemonchus contortus .

Case Study 2: Antimicrobial Testing

In another study focused on antimicrobial properties, derivatives of this compound were tested against several bacterial strains:

Propiedades

Número CAS |

10463-17-9 |

|---|---|

Fórmula molecular |

C7H4INO5 |

Peso molecular |

309.01 g/mol |

Nombre IUPAC |

4-hydroxy-3-iodo-5-nitrobenzoic acid |

InChI |

InChI=1S/C7H4INO5/c8-4-1-3(7(11)12)2-5(6(4)10)9(13)14/h1-2,10H,(H,11,12) |

Clave InChI |

OVNWFZWJHJVRGG-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)I)C(=O)O |

SMILES canónico |

C1=C(C=C(C(=C1[N+](=O)[O-])O)I)C(=O)O |

Sinónimos |

4-HYDROXY-3-IODO-5-NITROBENZOIC ACID |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.